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Midasin (1471-1481) -

Midasin (1471-1481)

Catalog Number: EVT-243987
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Product Introduction

Description
Midasin
Overview

Midasin, also known as Mdn1 or Rea1 in Saccharomyces cerevisiae, is an essential ATPase protein involved in ribosome biogenesis. It plays a critical role in the assembly and remodeling of pre-60S ribosomal particles, which are crucial for the formation of functional ribosomes in eukaryotic cells. Midasin is characterized by its large size, approximately 600 kDa, and its presence as a single-copy gene across various eukaryotic species. Its evolutionary conservation suggests a fundamental role in cellular processes related to ribosome assembly and macromolecular complex dynamics .

Source and Classification

Midasin is classified under the AAA (ATPases Associated with Diverse Cellular Activities) protein family. This classification is based on its structural features, including the presence of multiple AAA domains that facilitate ATP hydrolysis and protein interactions. Midasin's gene is located on chromosome 12 in humans and is highly conserved across eukaryotes, indicating its importance in fundamental biological processes .

Synthesis Analysis

Methods

The synthesis of Midasin involves complex cellular mechanisms that include transcription of the MDN1 gene followed by translation into the Midasin protein. The protein undergoes post-translational modifications that may affect its function and stability. Experimental studies have utilized various biochemical techniques to analyze Midasin's activity, including:

  • Inhibitor Studies: The use of ribozinoindoles (Rbins) to acutely inhibit or activate Midasin function allows researchers to dissect its role in ribosome assembly dynamics .
  • Genetic Manipulations: Employing temperature-sensitive strains or dominant-negative mutants helps in understanding Midasin's essential functions in vivo.

Technical Details

Biochemical assays often involve ATPase activity measurements, where the hydrolysis of ATP by Midasin is quantified to assess its functional capacity. Additionally, microscopy techniques are employed to visualize Midasin's interactions with other ribosome assembly factors within cellular compartments .

Molecular Structure Analysis

Structure

Midasin possesses a unique structural arrangement characterized by six AAA domains arranged in a hexameric configuration. This structure enables cooperative ATP binding and hydrolysis, crucial for its function as a molecular motor involved in ribosome assembly. The protein also contains a C-terminal metal ion-dependent adhesion site (MIDAS) domain that interacts with other ribosome assembly factors, such as Ytm1 .

Data

Structural studies reveal that Midasin's AAA domains exhibit significant sequence conservation across species, indicating their functional importance. The presence of canonical Walker A and B motifs within these domains suggests that they retain enzymatic activity necessary for ATP hydrolysis .

Chemical Reactions Analysis

Reactions

Midasin participates in several biochemical reactions essential for ribosome biogenesis. These include:

  • ATP Hydrolysis: Midasin hydrolyzes ATP to provide energy for conformational changes required during the remodeling of pre-60S particles.
  • Protein-Protein Interactions: It interacts with various ribosome assembly factors, facilitating the disassembly and reassembly of ribosomal components.

Technical Details

The kinetics of ATP hydrolysis by Midasin can be analyzed using spectrophotometric methods to measure the release of inorganic phosphate. Additionally, co-immunoprecipitation assays can elucidate interaction networks involving Midasin and other proteins involved in ribosome maturation .

Mechanism of Action

Process

Midasin operates through an ATP-dependent mechanism where ATP binding induces conformational changes that facilitate the remodeling of pre-ribosomal complexes. This process involves:

  1. Binding: Midasin binds to pre-60S particles via its MIDAS domain.
  2. ATP Hydrolysis: Hydrolysis provides the energy required for conformational changes.
  3. Remodeling: These changes lead to the disassembly of non-essential factors from pre-ribosomal complexes, promoting maturation into functional ribosomes.

Data

Experimental data indicate that inhibiting Midasin results in defective ribosome assembly, underscoring its critical role in this process. Time-lapse microscopy has shown dynamic interactions between Midasin and pre-ribosomal particles during assembly .

Physical and Chemical Properties Analysis

Physical Properties

Midasin is a large polypeptide with a molecular weight around 600 kDa. It is primarily localized within the nucleus, where it participates in nucleolar activities associated with ribosome biogenesis.

Chemical Properties

Midasin exhibits characteristics typical of ATPases, including:

  • Enzymatic Activity: Capable of hydrolyzing ATP.
  • Metal Ion Dependency: Requires metal ions for optimal function due to its MIDAS domain.

Relevant analyses include determining its stability under various ionic conditions and pH levels to understand its functional range .

Applications

Midasin has significant implications in scientific research, particularly in studies related to:

  • Ribosome Biogenesis: Understanding the mechanisms underlying ribosomal assembly can provide insights into cellular growth and proliferation.
  • Disease Mechanisms: Dysregulation of ribosome biogenesis has been linked to various diseases, including cancer; thus, Midasin serves as a potential target for therapeutic interventions.
  • Biochemical Probing: Chemical inhibitors like Rbins offer tools for dissecting molecular pathways involving Midasin, enhancing our understanding of eukaryotic cell biology .
Molecular Architecture and Structural Dynamics of Midasin

Domain Organization and Evolutionary Conservation of AAA+ Modules

Midasin features a conserved five-domain architecture: an N-terminal domain (35 kDa), a hexameric AAA+ ATPase core, a linker domain (260 kDa), an acidic D/E-rich domain (70 kDa), and a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain (30 kDa) [1] [2] [3]. The AAA+ core contains six tandem protomers (AAA1–AAA6) arranged in a pseudo-hexameric ring, with AAA3–AAA5 exhibiting the highest ATPase activity due to canonical Walker A/B motifs [7] [8].

Evolutionary analyses reveal striking conservation across eukaryotes:

  • The MIDAS domain shares 45–65% sequence identity between humans and yeast
  • AAA3 protomer conservation reaches 65–78%
  • The linker domain is least conserved (18–34% identity) [2] [3]

Table 1: Evolutionary Conservation of Midasin Domains

DomainYeast vs. Human (%)Giardia vs. Human (%)Functional Significance
N-terminal19–38NAUnknown
AAA130–4529–49Nucleotide binding (divergent Walker B)
AAA365–7850–68Primary ATP hydrolysis site
Linker18–3417–33Mechanical force transmission
MIDAS45–6532–53Substrate recognition

This conservation pattern underscores the functional importance of the AAA+ core and MIDAS domain, while the linker exhibits lineage-specific adaptations [1] [3].

Cryo-EM Insights into Conformational States During ATP Hydrolysis

High-resolution cryo-EM structures (4–8 Å) of Saccharomyces cerevisiae Midasin reveal nucleotide-driven conformational changes governing its mechanochemical cycle [7] [9]. Key findings include:

  • AAA2 α-Helical Bundle as Allosteric Regulator:
  • An α-helical insertion in AAA2 (residues 1471–1481) sterically blocks nucleotide-induced conformational changes
  • Deletion of this bundle increases ATPase activity 3-fold, confirming its autoinhibitory role [7] [9]
  • Nucleotide-Dependent Rearrangements:
  • ADP state: Compact ring with retracted linker domain
  • AMPPNP state: Expansion of AAA1–AAA2 subring by 8Å, inducing helical rotation in linker helices
  • Transition state: Asymmetric spiral staircase arrangement during ATP hydrolysis [7]

Table 2: Conformational States Resolved by Cryo-EM

Nucleotide StateResolution (Å)Key Structural FeaturesBiological Implication
ADP-bound7.8Closed AAA+ ring; MIDAS dissociatedLow substrate affinity
AMPPNP-bound4.1Expanded AAA1–AAA2; linker helix rotationForce generation state
AAA2ΔH2α mutant7.8Displaced α-bundle; enhanced MIDAS-ring dockingDeregulated ATPase activity

These structural transitions convert chemical energy into mechanical work via a "power stroke" transmitted through the linker domain [7] [9].

Role of the MIDAS Domain in Substrate Recognition and Metal Ion Coordination

The C-terminal MIDAS domain adopts a von Willebrand factor A (vWFA) fold homologous to integrin I-domains, featuring a conserved metal-coordination site [1] [5] [7]. Its mechanistic roles include:

  • Divalent Cation Coordination:
  • Binds Mg²⁺/Mn²⁺ in a pentagonal bipyramidal geometry
  • Coordinates metal ions via five residues: Ser²⁴⁵⁶, Asp²⁴⁵⁸, Ser²⁴⁶⁰, Asp²⁴⁶², Asp²⁴⁷⁰ (yeast numbering) [5] [7]
  • Substrate Recognition:
  • Recognizes Rsa4 and Ytm1 assembly factors via catch-bond mechanism
  • Bidentate ligation of substrate Asp/Glu residues to MIDAS Ca²⁺ inhibits conformational activation (e.g., antibody 107 binding) [5]
  • Monodentate ligation to Mg²⁺ induces open conformation enabling force transduction [5] [7]
  • Mechanical Coupling:
  • MIDAS-domain engagement triggers AAA+ ring remodeling
  • Force generation (∼20 pN) sufficient to extract embedded biogenesis factors from pre-60S particles [1] [7]

This metal ion-dependent switch exemplifies how localized binding events trigger large-scale conformational changes in AAA+ machines.

Comparative Structural Analysis Across Eukaryotic Lineages

Midasin’s architecture exhibits lineage-specific variations despite conserved core functions:

  • AAA+ Insertions and Functional Divergence:
  • Pre-Sensor 1 Insert (PS1i): A β-hairpin between α3 and β4 in AAA3–AAA5 (Clade 7 feature) enables substrate threading
  • Helix-2 Insert (H2i): α-helical bundle in AAA2 regulates ATPase activity in yeast/humans
  • Reduced inserts in Giardia correlate with minimized N-terminal domain (25 vs. 300 residues) [1] [4] [8]
  • Dynein vs. Midasin:

    FeatureMidasinDyneinFunctional Consequence
    AAA+ ring assemblyHomohexamericPseudohexameric (single chain)Substrate processing vs. motility
    Force transmissionLinker domainStalk/buttressRibosome remodeling vs. microtubule pull
    MIDAS domainC-terminal substrate gripMicrotubule-binding tipStatic adhesion vs. dynamic attachment
  • Evolutionary Trajectory:

  • Last Eukaryotic Common Ancestor (LECA) possessed functional Midasin
  • Gene duplications in vertebrates generated paralogs (MDN1A/B)
  • Loss in diplomonads (Giardia) correlates with reduced ribosome biogenesis pathways [1] [6] [10]

These structural variations reflect adaptations to lineage-specific ribosome assembly kinetics while preserving core mechanochemistry.

Table 3: Taxonomic Distribution of Structural Features

LineageN-terminal SizePS1i in AAA4D/E-rich Domain Length
S. cerevisiae300 residuesCanonical650 residues
H. sapiens310 residuesExtended720 residues
G. intestinalis25 residuesAbsent450 residues
E. cuniculi280 residuesTruncated380 residues

This structural plasticity enables functional conservation despite divergent evolutionary paths [1] [3] [10].

Concluding RemarksMidasin exemplifies how modular domain architecture enables the conversion of chemical energy into mechanical work. Its conserved AAA+ core and MIDAS domain operate as integrated nanomachines where metal ion coordination, nucleotide-dependent conformational changes, and lineage-specific adaptations collectively govern ribosome assembly fidelity. Future structural studies capturing transient substrate-bound states will further elucidate the mechanochemical coupling principles underlying this molecular giant's function.

Article Compound List: Midasin (MDN1/Rea1), AAA+ ATPase, MIDAS domain

Properties

Product Name

Midasin (1471-1481)

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